molecular formula C5H9F2NO B13468078 4-Piperidinol, 3,5-difluoro-

4-Piperidinol, 3,5-difluoro-

Cat. No.: B13468078
M. Wt: 137.13 g/mol
InChI Key: HXBKYFZKFQQHCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperidinol, 3,5-difluoro- is a chemical compound belonging to the piperidine family, characterized by the presence of two fluorine atoms at the 3 and 5 positions of the piperidine ring. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. These compounds are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinol, 3,5-difluoro- typically involves the fluorination of piperidine derivatives. One common method is the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of 4-Piperidinol, 3,5-difluoro- may involve continuous flow processes to ensure consistent quality and yield. Catalysts such as copper or palladium may be used to facilitate the fluorination process. The use of automated systems helps in maintaining the reaction conditions and scaling up the production .

Chemical Reactions Analysis

Types of Reactions

4-Piperidinol, 3,5-difluoro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines, ketones, and aldehydes. These products are often used as intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

4-Piperidinol, 3,5-difluoro- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its use in developing new drugs for various diseases.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Piperidinol, 3,5-difluoro- involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to enzymes and receptors. This interaction can inhibit or activate specific biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Piperidinol, 3,3-difluoro-
  • 4-Piperidinol, 3,3-difluoro-5,5-dimethyl-
  • 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol

Uniqueness

4-Piperidinol, 3,5-difluoro- is unique due to the specific positioning of the fluorine atoms, which significantly influences its chemical reactivity and biological activity. The presence of fluorine atoms at the 3 and 5 positions enhances its stability and binding affinity compared to other piperidine derivatives .

Properties

Molecular Formula

C5H9F2NO

Molecular Weight

137.13 g/mol

IUPAC Name

3,5-difluoropiperidin-4-ol

InChI

InChI=1S/C5H9F2NO/c6-3-1-8-2-4(7)5(3)9/h3-5,8-9H,1-2H2

InChI Key

HXBKYFZKFQQHCI-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(CN1)F)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.